molecular formula C16H14N4 B135376 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine CAS No. 127627-58-1

3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine

Cat. No.: B135376
CAS No.: 127627-58-1
M. Wt: 262.31 g/mol
InChI Key: ZXRNPVOTFWAJGE-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine typically involves the introduction of an azide group into the MK-801 molecule. One common method is the reaction of MK-801 with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the azidation process .

Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle azide compounds, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of MK-801.

    Reduction Reactions: 3-Amino-MK 801.

    Cycloaddition Reactions: Triazole derivatives of MK-801.

Mechanism of Action

The mechanism of action of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine is similar to that of MK-801. It acts as a non-competitive antagonist of the NMDA receptor, blocking the ion channel and preventing the influx of calcium ions. This inhibition can modulate synaptic plasticity and neurotransmission, which are crucial for cognitive functions and memory formation . The azide group in this compound allows for additional functionalization, enabling researchers to study its interactions and effects in more detail .

Properties

CAS No.

127627-58-1

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

(1R,9S)-4-azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene

InChI

InChI=1S/C16H14N4/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(19-20-17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/t15-,16-/m0/s1

InChI Key

ZXRNPVOTFWAJGE-HOTGVXAUSA-N

SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-]

Isomeric SMILES

C[C@@]12C3=CC=CC=C3[C@@H](N1)CC4=C2C=C(C=C4)N=[N+]=[N-]

Canonical SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-]

Synonyms

3-azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine
3-azido-MK 801

Origin of Product

United States

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